5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is known for its unique structural features, which include a pyridine ring, a phenyl ring, and an oxadiazole ring. These structural elements contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine typically involves the reaction of 3-pyridinecarbohydrazide with 2-hydroxy-4-nitrobenzoic acid in the presence of polyphosphoric acid. The mixture is stirred overnight at 150°C to yield the intermediate 5-nitro-2-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)phenol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced techniques and equipment.
Chemical Reactions Analysis
Types of Reactions
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives. Substitution reactions can lead to a wide range of substituted oxadiazole compounds.
Scientific Research Applications
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole: This compound shares a similar oxadiazole core but differs in the substitution pattern on the phenyl ring.
5-(3-Pyridinyl)-1,3,4-oxadiazol-2-amine: This compound has a similar structure but lacks the phenyl ring substitution.
Uniqueness
5-[4-(Pyridin-3-yloxy)-phenyl]-[1,3,4]oxadiazol-2-ylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridine ring, phenyl ring, and oxadiazole ring makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10N4O2 |
---|---|
Molecular Weight |
254.24 g/mol |
IUPAC Name |
5-(4-pyridin-3-yloxyphenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C13H10N4O2/c14-13-17-16-12(19-13)9-3-5-10(6-4-9)18-11-2-1-7-15-8-11/h1-8H,(H2,14,17) |
InChI Key |
JBVKCKCFPKLNEE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC2=CC=C(C=C2)C3=NN=C(O3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.